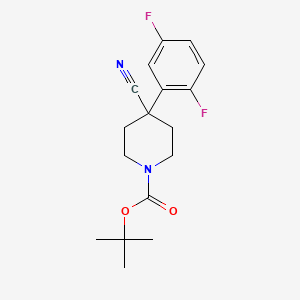
1-Boc-4-cyano-4-(2,5-difluorophenyl)-piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-4-cyano-4-(2,5-difluorophenyl)-piperidine is a chemical compound that belongs to the class of piperidines Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a difluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-cyano-4-(2,5-difluorophenyl)-piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be formed through a cyclization reaction of appropriate precursors. For example, a suitable amine and a carbonyl compound can undergo a condensation reaction to form the piperidine ring.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the piperidine intermediate with a cyanating agent, such as sodium cyanide or potassium cyanide.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a boronic acid derivative of the difluorophenyl group with the piperidine intermediate in the presence of a palladium catalyst.
Protection with the Boc Group: The final step involves the protection of the nitrogen atom in the piperidine ring with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the piperidine intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Boc-4-cyano-4-(2,5-difluorophenyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to other functional groups, such as amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halides, such as bromine (Br2) or chlorine (Cl2), and nucleophiles, such as sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the cyano group may yield carboxylic acids, while reduction may yield primary amines.
Applications De Recherche Scientifique
1-Boc-4-cyano-4-(2,5-difluorophenyl)-piperidine has various scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new chemical entities.
Biology: The compound is used in the study of biological systems and processes. It can be used to investigate the interactions between small molecules and biological targets.
Medicine: The compound has potential applications in drug discovery and development. It can be used as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of polymers, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-Boc-4-cyano-4-(2,5-difluorophenyl)-piperidine depends on its specific application. In general, the compound exerts its effects by interacting with molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate the activity of the target molecules and influence various biological pathways. For example, the compound may inhibit the activity of a specific enzyme, leading to changes in cellular metabolism or signaling.
Comparaison Avec Des Composés Similaires
1-Boc-4-cyano-4-(2,5-difluorophenyl)-piperidine can be compared with other similar compounds, such as:
1-Boc-4-cyano-4-phenylpiperidine: This compound lacks the difluorophenyl group and may have different chemical properties and reactivity.
1-Boc-4-cyano-4-(4-fluorophenyl)-piperidine: This compound has a single fluorine atom instead of two, which may affect its chemical behavior and applications.
1-Boc-4-cyano-4-(2,4-difluorophenyl)-piperidine: This compound has the fluorine atoms in different positions on the phenyl ring, which may influence its interactions with other molecules.
Propriétés
IUPAC Name |
tert-butyl 4-cyano-4-(2,5-difluorophenyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O2/c1-16(2,3)23-15(22)21-8-6-17(11-20,7-9-21)13-10-12(18)4-5-14(13)19/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGSIYANSSJYIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635150 |
Source


|
| Record name | tert-Butyl 4-cyano-4-(2,5-difluorophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619292-29-4 |
Source


|
| Record name | tert-Butyl 4-cyano-4-(2,5-difluorophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
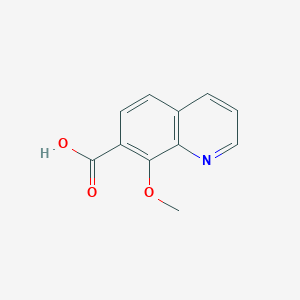
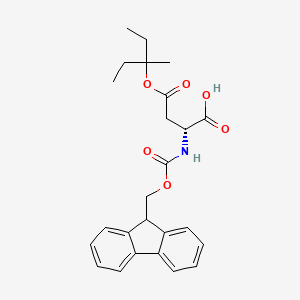
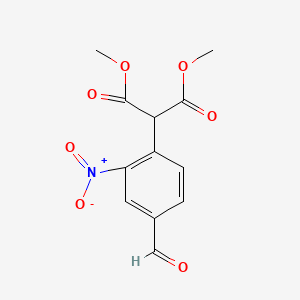
![2-(3-Fluorophenyl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B8096725.png)
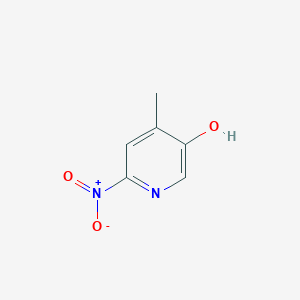
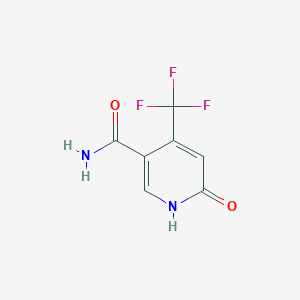
![2-[1-(N-Boc-Amino)ethyl]phenylboronic acid pinacol ester](/img/structure/B8096760.png)
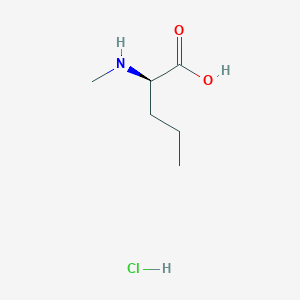
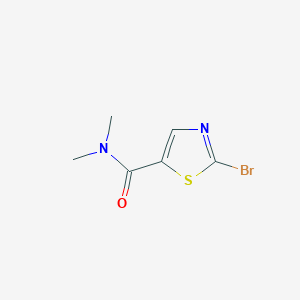
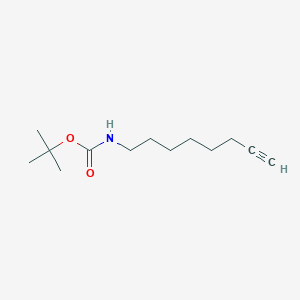
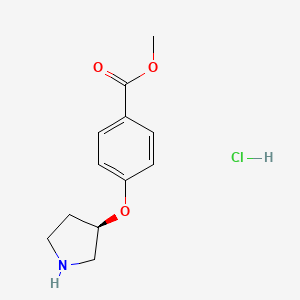
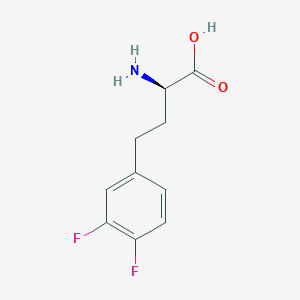
![(4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B8096809.png)
![[(3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B8096817.png)
